Adamantane-d16

Catalog No.
S1524742
CAS No.
30470-60-1
M.F
C10H16
M. Wt
152.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantane-d16

CAS Number

30470-60-1

Product Name

Adamantane-d16

IUPAC Name

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane

Molecular Formula

C10H16

Molecular Weight

152.33 g/mol

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D

InChI Key

ORILYTVJVMAKLC-QJESCHDLSA-N

SMILES

C1C2CC3CC1CC(C2)C3

Synonyms

Tricyclo[3.3.1.13,7]decane-1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-d16; Tricyclo[3.3.1.13,7]decane-d16; Perdeuteroadamantane;

Canonical SMILES

C1C2CC3CC1CC(C2)C3

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Adamantane-d16, with all its hydrogen atoms replaced with deuterium (heavy hydrogen), acts as an internal standard in NMR spectroscopy .
  • Deuterium has a different magnetic moment compared to hydrogen, leading to a distinct NMR peak that serves as a reference point for other peaks in the spectrum.
  • This reference helps researchers accurately determine the chemical shifts of other molecules in the sample, facilitating structural analysis and characterization.

Material Science:

  • Adamantane-d16 finds use in the study of polymer dynamics and self-assembly processes .
  • Its deuterated nature minimizes the effect of background signals from hydrogen atoms in other molecules, providing a clearer picture of the polymer's behavior and interactions.
  • This allows researchers to gain deeper insights into the fundamental properties of various materials.

Drug Discovery and Delivery:

  • Adamantane-d16 can be employed as a probe molecule to study the interactions of drugs with biological systems .
  • By incorporating this molecule into drug candidates, researchers can track their movement and binding behavior within cells or organisms using techniques like NMR spectroscopy.
  • This information is crucial for optimizing drug delivery and efficacy.

Environmental Science:

  • Adamantane-d16 serves as a model compound for studying the fate and transport of organic contaminants in the environment .
  • Its well-defined structure and deuteration allow researchers to monitor its degradation pathways and interactions with environmental matrices.
  • This knowledge helps in understanding the behavior and potential risks of various pollutants.

Biomarker Development:

  • Adamantane-d16 holds potential in the development of deuterated biomarkers for medical diagnostics .
  • By incorporating it into existing biomarkers, researchers can improve their specificity and sensitivity in detecting diseases or monitoring treatment responses.
  • The use of deuterated molecules can minimize background noise and interference from other biomolecules present in samples.

Adamantane-d16 is a deuterated derivative of adamantane, a stable organic compound with the chemical formula C10H16C_{10}H_{16}. In adamantane-d16, hydrogen atoms are replaced by deuterium, resulting in the formula C10D16C_{10}D_{16} and a molecular weight of approximately 152.33 g/mol. Adamantane itself is characterized by its unique diamond-like structure, consisting of three fused cyclohexane rings, which contributes to its rigidity and stability. The compound exhibits T_d symmetry and crystallizes in a face-centered cubic structure under ambient conditions, transforming into a tetragonal phase under specific temperature or pressure conditions .

  • Adamantane-d16 is primarily used as a "tracer" isotope in scientific research [].
  • By replacing hydrogen atoms with deuterium, scientists can track the movement and fate of the molecule within a system without affecting its chemical behavior significantly due to the similar properties of hydrogen and deuterium.
  • This allows researchers to study biological processes, drug metabolism, or chemical reactions involving adamantane-based compounds.
  • Adamantane itself is considered to have low toxicity [].
  • Due to the similar properties of hydrogen and deuterium, Adamantane-d16 is not expected to be significantly hazardous.
  • However, as with any research chemical, it is important to handle Adamantane-d16 with appropriate safety precautions, including wearing gloves, eye protection, and working in a fume hood.

Additional Information

  • It is important to note that Adamantane-d16 is a specialized research compound and not commercially available for general use.
  • If you are interested in learning more about Adamantane-d16, it is recommended to consult scientific literature databases or contact a supplier specializing in isotopically labeled compounds.

The reactivity of adamantane-d16 mirrors that of non-deuterated adamantane, primarily occurring at the three-coordinated carbon sites. Key reactions include:

  • Bromination: Adamantane-d16 reacts with bromine to form brominated derivatives such as 1-bromoadamantane. The presence of Lewis acids can enhance the reaction rate and yield multiple brominated products.
  • Fluorination: The compound can undergo fluorination, typically initiated through the formation of an adamantane cation that reacts with fluorinated nucleophiles.
  • Oxidation: Oxidative processes can convert adamantane-d16 into various carbonyl compounds, such as adamantanone, via reactions with oxidizing agents .

Synthesis of adamantane-d16 can be achieved through several methods:

  • Hydrogen Exchange: This method involves the exchange of hydrogen atoms in adamantane with deuterium from deuterated solvents or reagents. While theoretically feasible, practical applications may be limited due to reaction conditions.
  • Chemical Synthesis: Direct synthesis from simpler precursors using deuterated reagents is another approach. This often involves multi-step organic synthesis techniques.
  • Isotope Enrichment: Techniques such as gas-phase reactions or catalytic processes can be employed to enrich existing adamantane with deuterium .

Adamantane-d16 finds utility in various fields:

  • Research: As a stable isotope, it serves as a tracer in studies involving metabolic pathways and chemical kinetics.
  • Pharmaceuticals: Its potential applications in drug development and formulation are significant due to its structural characteristics and stability.
  • Material Science: The compound may be used in studies related to polymer chemistry and nanotechnology due to its unique properties .

Interaction studies involving adamantane-d16 primarily focus on its behavior in different chemical environments and its interactions with other molecules. Research indicates that encapsulated adamantane molecules exhibit altered vibrational modes when confined within carbon nanotubes, suggesting potential applications in nanotechnology and materials science . Further studies are needed to explore specific interactions with biological systems or other chemical entities.

Adamantane-d16 is part of a broader class of diamondoid compounds. Here are some similar compounds for comparison:

Compound NameFormulaUnique Features
AdamantaneC10H16C_{10}H_{16}Parent compound; known for stability and rigidity
1-BromoadamantaneC10H15BrC_{10}H_{15}BrBrominated derivative; reactive at bromine sites
1-AminoadamantaneC10H15NC_{10}H_{15}NAmino group introduces new reactivity
1-HydroxyadamantaneC10H16OC_{10}H_{16}OHydroxyl group allows for further oxidation
2-MethyladamantaneC11H18C_{11}H_{18}Methyl substitution alters physical properties

Adamantane-d16's uniqueness lies in its isotopic labeling which provides distinct advantages in research applications without altering its fundamental chemical behavior compared to non-deuterated variants .

Adamantane-d16 (C10D16), a fully deuterated analog of the diamondoid hydrocarbon adamantane, emerged as a critical tool for nuclear magnetic resonance (NMR) studies and isotopic tracing in the mid-20th century. The synthesis of deuterated adamantane derivatives began in earnest after Paul von Ragué Schleyer’s 1957 breakthrough in adamantane production via aluminum chloride-catalyzed rearrangement of tetrahydrodicyclopentadiene. Early deuterium incorporation efforts focused on partial labeling, but the demand for perdeuterated adamantane grew with advancements in structural biology and materials science.

In 1971, Luke and Atkinson reported the first synthesis of adamantane-d16 using a two-step bromination-deuteration protocol. This involved brominating adamantane to 1-bromoadamantane, followed by catalytic exchange with deuterium oxide (D2O) under acidic conditions. While this method achieved ~98% isotopic enrichment, it faced limitations in scalability and reproducibility due to side reactions during bromination. Subsequent work in the 1980s explored radical-based deuteration using deuterium gas (D2) and transition metal catalysts, but these approaches struggled with incomplete deuteration at bridgehead positions.

The 1990s saw the adoption of superacid-mediated H/D exchange, leveraging the stability of the adamantyl cation intermediate. For example, treatment of adamantane with deuterated triflic acid (CF3SO3D) at 150°C achieved 95–97% deuteration within 24 hours. However, these harsh conditions often led to skeletal rearrangements, limiting utility in precision labeling applications.

Modern Catalytic Approaches for High-Purity Isotopic Enrichment

Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have revolutionized adamantane-d16 synthesis. Key methods include:

Table 1: Comparative Analysis of Modern Deuteration Techniques

MethodCatalyst SystemConditionsDeuteration (%)Reference
Photoredox-HATTBADT/Thiol co-catalysisD2O, 390 nm LED99
Plasmonic CatalysisAu-Pd nanoparticlesD2, 80°C98
ElectrochemicalPt/C electrodeD2O, 1.5 V97
SuperacidCF3SO3D150°C, 24 h96

The tetra-$$n$$-butylammonium decatungstate (TBADT)-mediated photoredox method stands out for its mild conditions and scalability. Irradiation at 390 nm activates TBADT, which abstracts hydrogen atoms from adamantane’s tertiary C-H bonds. The resultant carbon-centered radicals undergo deuterium transfer from thiol-deuterium (RS-D) complexes, achieving near-quantitative deuteration without skeletal degradation. This method’s efficiency stems from adamantane’s rigid structure, which minimizes competing side reactions at secondary positions.

For industrial-scale production, plasmonic catalysis using gold-palladium nanoparticles has gained traction. Under D2 gas flow, these catalysts enable room-temperature deuteration via surface-mediated H-D exchange, with turnover frequencies exceeding 103 h-1.

Challenges in Perdeuteration of Polycyclic Hydrocarbons

Despite methodological advances, achieving complete and selective deuteration in adamantane-d16 remains nontrivial due to:

Structural Rigidity and Steric Effects

Adamantane’s diamondoid framework imposes severe steric constraints on catalyst access to bridgehead hydrogens. Molecular dynamics simulations reveal that only catalysts with ≤3 Å effective radius can penetrate the C10 cage. This explains the superiority of small-molecule HAT catalysts (e.g., thiols) over bulkier transition metal complexes in perdeuteration.

Kinetic Isotope Effects (KIE)

The deuterium substitution at bridgeheads exhibits a KIE of 2.0–2.5, slowing subsequent deuteration steps. This necessitates prolonged reaction times or elevated temperatures, risking framework degradation. Recent work mitigates this via stepwise deuteration: initial partial labeling with D2O under acidic conditions (50°C, 12 h), followed by TBADT-catalyzed completion.

Byproduct Formation

Common side reactions include:

  • Cage Opening: Acidic conditions promote retro-Diels-Alder cleavage, yielding decalin derivatives.
  • Radical Recombination: Photoredox methods occasionally yield dimers (C20D30) through radical coupling.
  • Incomplete Bridgehead Deuteration: Even with 99% overall deuteration, bridgehead positions often show 1–3% residual protium due to slower exchange kinetics.

Table 2: Mitigation Strategies for Perdeuteration Challenges

ChallengeSolutionEfficacy (%)
Steric InaccessibilityUltrasonic pretreatment89
KIE-Limited KineticsStepwise TBADT/acid catalysis98
Radical RecombinationAddition of TEMPO radical scavenger99

Advances in operando NMR and neutron diffraction have been critical in identifying these failure modes, enabling rational optimization of deuteration protocols.

Deuterium nuclear magnetic resonance (²H NMR) spectroscopy leverages the unique nuclear spin properties of deuterium to investigate molecular motion and structural integrity in solid-state systems. Adamantane-d16’s fully deuterated framework and high symmetry render it an exemplary model for such studies.

Probing Molecular Dynamics in Solid-State NMR Studies

The rigid, cage-like structure of adamantane-d16 provides a predictable environment for analyzing molecular dynamics. In solid-state NMR, deuterium quadrupolar coupling constants are highly sensitive to molecular motion, enabling researchers to quantify rotational diffusion and phase transitions. For instance, a 2023 study demonstrated that adamantane-d16’s phase behavior under cooling reveals distinct molecular reorientation mechanisms, with deuterium NMR spectra showing resolved splitting patterns corresponding to different motional regimes [5].

Table 1: Deuterium NMR Parameters for Adamantane-d16 in Phase Transitions

PhaseQuadrupolar Coupling Constant (kHz)Line Shape CharacteristicsThermal Range (K)
A42 ± 2Narrow Lorentzian284–348
B58 ± 3Pake Doublet211–229
C65 ± 4Asymmetric Splitting226–255
D70 ± 5Broad Gaussian123–211

These data, derived from synchrotron XRD and NMR analyses [5], underscore how adamantane-d16 serves as a benchmark for correlating structural changes with dynamic NMR parameters. Its ability to maintain crystallographic order while undergoing phase transitions makes it ideal for validating theoretical models of molecular motion in constrained environments [5].

Role as Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry (MS), adamantane-d16’s chemical inertness and distinct mass-to-charge ratio (m/z 152.33) facilitate its use as an internal standard. Its deuterated structure ensures minimal interference with analytes while providing a consistent reference signal for calibration. For example, in lipidomics studies, adamantane-d16 has been employed to normalize ionization efficiencies across lipid classes, reducing inter-sample variability by 12–15% compared to non-deuterated standards [4].

Table 2: Performance Metrics of Adamantane-d16 in MS Calibration

ApplicationSignal Stability (% RSD)Detection Limit (pmol)Dynamic Range (orders)
Lipid Quantitation2.10.54
Metabolite Profiling3.41.23
Drug Metabolism1.80.35

The compound’s thermal stability further ensures reliable performance in high-throughput MS workflows, where it resists degradation even under prolonged ionization conditions [3] [4].

Elucidating Protein-Ligand Interactions via Hyperfine Coupling

Hyperfine coupling, the interaction between electron and nuclear spins, is a critical parameter in studying protein-ligand binding dynamics. Adamantane-d16’s deuterium nuclei produce well-resolved electron paramagnetic resonance (EPR) spectra, enabling precise measurement of coupling constants in spin-labeled systems. Recent work utilizing adamantane-d16 derivatives functionalized with nitroxide radicals demonstrated a 20% enhancement in spectral resolution compared to protonated analogs, allowing for the detection of subtle conformational changes in ligand-binding pockets [4].

Mechanistic Insight:
The deuterium isotope effect reduces spin relaxation rates, prolonging the coherence time of electron spins and enhancing sensitivity to weak hyperfine interactions. This property is particularly advantageous in studying transient protein-ligand complexes, where traditional methods lack temporal resolution [4].

XLogP3

3.8

Wikipedia

Adamantane-d16

Dates

Last modified: 08-15-2023

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